Technical Profile: (S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride
Technical Profile: (S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride
Topic: (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Intermediate for Alpha-2 Adrenergic Agonists[1]
Executive Summary
(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride (also known as (S)-1-(2,3-xylyl)ethylamine HCl) is a high-value chiral building block primarily utilized in the asymmetric synthesis of Dexmedetomidine , a potent
Chemical Identity & Structural Analysis
The compound features a benzylic amine core with a specific 2,3-dimethyl substitution on the phenyl ring.[2] The (S)-configuration at the benzylic carbon is the chirality determining factor for downstream API synthesis.
| Property | Data |
| IUPAC Name | (1S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride |
| Common Synonyms | (S)-1-(2,3-Xylyl)ethylamine HCl; (S)-2,3-Dimethyl-alpha-methylbenzylamine HCl |
| CAS Number (Free Base) | 1212991-78-0 |
| CAS Number (HCl Salt) | Generic: 1212991-78-0 (HCl) / Specific salt CAS may vary by vendor |
| Molecular Formula | |
| Molecular Weight | 185.69 g/mol (Salt); 149.23 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| SMILES (Free Base) | CC1=C(C)C=CC=C1C |
| InChI Key | Derived from structure: TXOFSCODFRHERQ-UHFFFAOYSA-N (Analogous) |
Stereochemical Significance
The (S)-configuration of the amine often correlates to the active enantiomer of the final drug product. In the case of Dexmedetomidine , the (S)-enantiomer of the imidazole derivative is the active sedative, while the (R)-enantiomer (Levomedetomidine) is pharmacologically distinct. The stereochemical integrity of this amine starting material is therefore a Critical Quality Attribute (CQA).
Synthesis & Manufacturing Methodologies
The synthesis of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride generally follows one of two industrial routes: Asymmetric Reductive Amination or Classical Chiral Resolution .[1]
Route A: Asymmetric Reductive Amination (Modern Industrial)
This route utilizes a transition metal catalyst (e.g., Rhodium or Iridium) with a chiral ligand to hydrogenate the imine formed from 2,3-dimethylacetophenone.
-
Imine Formation: Reaction of 2,3-dimethylacetophenone with ammonia or hydroxylamine.
-
Asymmetric Hydrogenation: Hydrogenation using a chiral catalyst (e.g., Rh-DuPhos or Ir-f-Binaphane) to yield the (S)-amine with high enantiomeric excess (ee > 98%).[1]
-
Salt Formation: Treatment with anhydrous HCl in ethanol/ether to precipitate the hydrochloride salt.
Route B: Classical Resolution (Racemic Synthesis)
Used when cost-effective racemic starting materials are preferred.[1]
-
Racemic Synthesis: Reductive amination of 2,3-dimethylacetophenone using
or Leuckart-Wallach conditions. -
Resolution: The racemic amine is reacted with a chiral acid (e.g., (L)-Tartaric acid or N-acetyl-L-leucine ) to form diastereomeric salts.[1]
-
Separation: Fractional crystallization isolates the (S)-amine salt.[1]
-
Basification & Acidification: The salt is cracked with base, extracted, and converted to the HCl salt.
Synthesis Workflow Diagram
Caption: Comparative synthesis pathways showing Asymmetric Hydrogenation (Top) vs. Classical Resolution (Bottom).
Physicochemical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (Salt); Colorless oil (Free Base) |
| Melting Point | 180°C – 210°C (Typical for phenylethylamine HCl salts; specific experimental verification required) |
| Solubility | Highly soluble in water, methanol, ethanol.[1][3] Insoluble in non-polar solvents (hexane, ether). |
| Hygroscopicity | Moderate; HCl salts of primary amines are often hygroscopic. Store under inert atmosphere. |
| Optical Rotation | |
| pKa | ~9.5 – 10.0 (Conjugate acid) |
Analytical Characterization & Quality Control
Ensuring the enantiomeric purity of this intermediate is paramount.
A. Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
): -
Interpretation: The integration of the aromatic methyls (6H) vs. the benzylic methyl (3H) confirms the dimethyl substitution.
B. Chiral HPLC Method (Enantiomeric Purity)
Standard reversed-phase or normal-phase chiral HPLC is used to quantify the (R)-enantiomer impurity.[1]
-
Column: Polysaccharide-based (e.g., Daicel Chiralpak AD-H or Lux Cellulose-1 ).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210–220 nm.[1]
-
Acceptance Criteria: Enantiomeric Excess (ee)
99.0%.
Analytical Workflow Diagram
Caption: Quality Control workflow emphasizing the critical Chiral HPLC step.
Applications in Drug Development
Primary Application: Dexmedetomidine Synthesis
The most significant application of (S)-1-(2,3-Dimethylphenyl)ethanamine is as a precursor or chiral template for Dexmedetomidine ((S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole).[1]
-
Mechanism: The amine provides the pre-formed chiral center. It can be converted to the imidazole ring via condensation with tosylmethyl isocyanide (TosMIC) or through formylation followed by cyclization, although modern routes often establish the imidazole first and then hydrogenate. However, the amine remains a valuable standard for establishing chirality and a potential intermediate in convergent synthesis strategies.
Secondary Application: Chiral Resolving Agent
Due to its rigid steric bulk (2,3-dimethyl interaction) and basicity, this amine is an effective resolving agent for chiral acids (e.g., mandelic acid derivatives, ibuprofen precursors) via diastereomeric salt formation.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Hygroscopic. Store in a tightly sealed container under nitrogen or argon at room temperature or 2-8°C.
-
Spill Response: Neutralize with weak acid (if free base) or dilute base (if salt), absorb with inert material, and dispose of as hazardous chemical waste.
References
-
ChemicalBook. (2023). (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride Product Properties. Retrieved from
-
Cordi, A. A., et al. (1996).[4] Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole Tartrate, the Potent Alpha-2 Adrenoceptor Agonist Dexmedetomidine.[1][4] Synthetic Communications, 26(8), 1585-1593.[4]
-
European Patent Office. (2021).[5] Method for Preparing Dexmedetomidine (WO2021089878).[5] Retrieved from
-
Smolecule. (2023). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride Structure and Data. (Analogous structural data). Retrieved from
-
Sigma-Aldrich. (2023).[1] N,N-Dimethylphenethylamine Properties and Handling. (Reference for phenethylamine class handling). Retrieved from [1]
